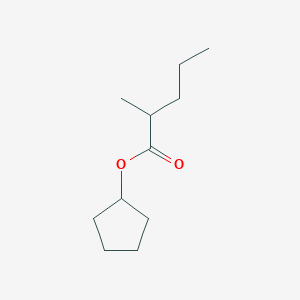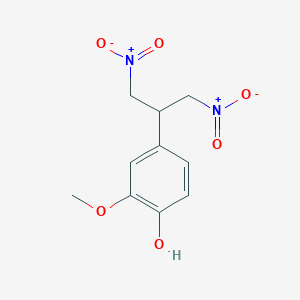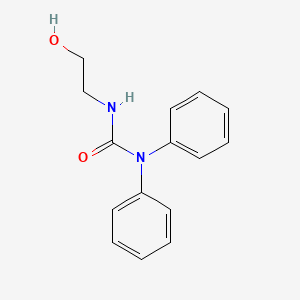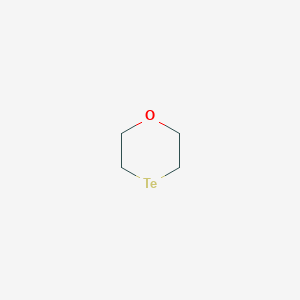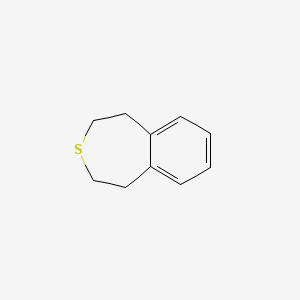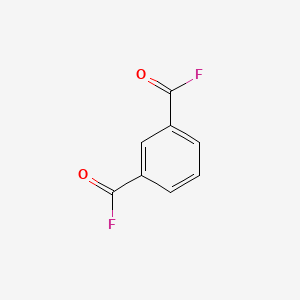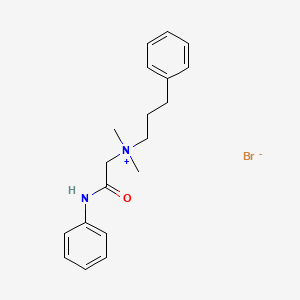
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide typically involves the reaction of dimethylamine with phenyl isocyanate to form the intermediate phenylcarbamoyl dimethylamine. This intermediate is then reacted with 3-phenylpropyl bromide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions.
Scientific Research Applications
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism by which Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide exerts its effects involves interactions with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium bromide: Commonly used as a phase-transfer catalyst in organic synthesis.
Uniqueness
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylcarbamoyl group and a 3-phenylpropyl chain differentiates it from other quaternary ammonium compounds, providing unique advantages in certain applications.
Properties
CAS No. |
3131-76-8 |
|---|---|
Molecular Formula |
C19H25BrN2O |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl)-dimethyl-(3-phenylpropyl)azanium;bromide |
InChI |
InChI=1S/C19H24N2O.BrH/c1-21(2,15-9-12-17-10-5-3-6-11-17)16-19(22)20-18-13-7-4-8-14-18;/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3;1H |
InChI Key |
CYAJRRBOLBMNMM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


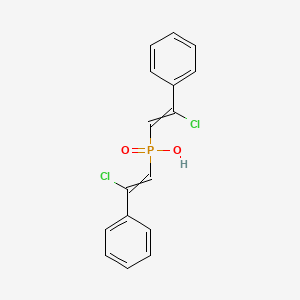
![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
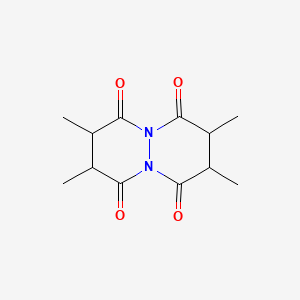

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
